molecular formula C12H18N2O2 B599496 Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate CAS No. 174890-79-0

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate

Cat. No.: B599496
CAS No.: 174890-79-0
M. Wt: 222.288
InChI Key: POYRVPVRIKLHQR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate is an organic compound that features a complex structure with both ethyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate typically involves the reaction of ethyl bromoacetate with 4-((2-aminoethyl)amino)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-aminophenyl)acetate: Lacks the additional aminoethyl group, which may affect its reactivity and biological activity.

    Ethyl 2-(4-((2-hydroxyethyl)amino)phenyl)acetate: Contains a hydroxyethyl group instead of an aminoethyl group, which can influence its chemical properties and interactions.

The presence of the aminoethyl group in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Biological Activity

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of amino groups that can form hydrogen bonds with various biological molecules. This interaction can modulate biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects. Specifically, the aminoethyl group enhances its reactivity, allowing it to interact effectively with target proteins and enzymes.

Biological Activity

Recent studies indicate that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function.
  • Antichlamydial Activity : Research has highlighted its potential in targeting Chlamydia infections. The compound's structural analogs have demonstrated selective activity against Chlamydia trachomatis, suggesting that modifications in the amino group can enhance this effect .
  • Inhibition of Calcium Channels : The compound has been evaluated for its effects on perfusion pressure and coronary resistance in isolated heart models. It was found to decrease perfusion pressure through inhibition of L-type calcium channels, indicating potential cardiovascular applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

CompoundStructureBiological ActivityNotes
Ethyl 2-(4-aminophenyl)acetateLacks aminoethyl groupModerate antibacterialLess reactive than the target compound
Ethyl 2-(4-((2-hydroxyethyl)amino)phenyl)acetateHydroxyethyl instead of aminoethylVaries based on hydroxyl groupPotentially less versatile
4-(2-aminoethyl)-benzenesulfonamideContains similar aminoethyl groupInhibits calcium channelsDemonstrates cardiovascular effects

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on structurally similar compounds revealed that modifications in the amino groups significantly affected their antimicrobial potency. This compound was among those tested, showing enhanced activity against Neisseria meningitidis and Haemophilus influenzae .
  • Cardiovascular Effects : In experiments involving isolated rat hearts, this compound demonstrated a marked decrease in coronary resistance and perfusion pressure, suggesting its potential as a therapeutic agent for managing heart conditions .
  • Toxicity Assessment : Preliminary toxicity evaluations indicated that the compound did not exhibit significant toxic effects on human cell lines, reinforcing its potential for safe therapeutic use .

Properties

IUPAC Name

ethyl 2-[4-(2-aminoethylamino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)9-10-3-5-11(6-4-10)14-8-7-13/h3-6,14H,2,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYRVPVRIKLHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677552
Record name Ethyl {4-[(2-aminoethyl)amino]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174890-79-0
Record name Ethyl {4-[(2-aminoethyl)amino]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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